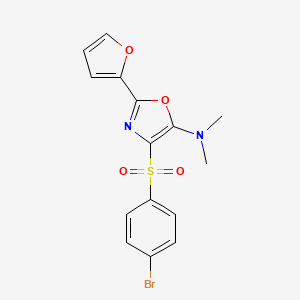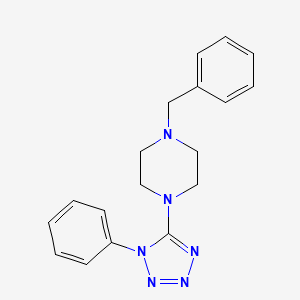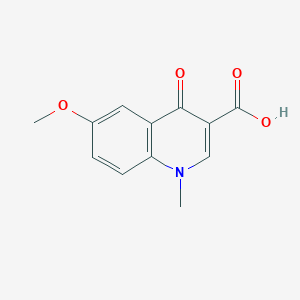
6-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinolones are a key class of compounds in medicinal chemistry. They have a wide range of therapeutic potential . For instance, 1,4-Dihydro-7-methoxy-4-oxo-6-quinolinecarboxamide is a metabolite of Lenvatinib, an orally active inhibitor of multiple receptor tyrosine kinases .
Synthesis Analysis
The synthesis of quinolone derivatives has been a subject of research. For example, a green and efficient synthetic methodology has been developed for the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives .Molecular Structure Analysis
The quinolone scaffold holds significant relevance in medicinal chemistry. It’s a privileged scaffold in terms of its druggability, finding its utility in drugs ranging from anticancer, antibacterial, and antiviral to cystic fibrosis and cardiotonic .Chemical Reactions Analysis
The conversion of N-1 substituted 4-Quinolone 3-Carboxylate to its corresponding carbamates is highly restrictive . This has motivated researchers to adopt simpler, scalable, and efficient methodologies for the synthesis of N-1 substituted 4-Quinolone-3-Carboxamides .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can vary greatly. For example, 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID has a melting point of 269-270℃, a boiling point of 358℃, and a density of 1.429 .Applications De Recherche Scientifique
Novel Fluorophore Development
6-Methoxy-4-quinolone (6-MOQ), an oxidation product derived from 5-methoxyindole-3-acetic acid, is identified as a novel fluorophore. It demonstrates strong fluorescence across a wide pH range in aqueous media and is stable against light and heat. This characteristic makes it useful for biomedical analysis, particularly as a fluorescent labeling reagent (Hirano et al., 2004).
Synthesis of Novel Quinolone Compounds
The compound has been used in the synthesis of novel quinolone and quinoline-2-carboxylic acid derivatives. These syntheses facilitate late-stage diversification, resulting in a series of potent 5HT1B antagonists, highlighting its potential in drug development (Horchler et al., 2007).
HIV-1 Integrase Inhibition
A study exploring quinolone carboxylic acids as a novel monoketo acid class of integrase inhibitors for HIV-1 found specific derivatives to be particularly potent. This suggests a role for this compound in the development of new antiretroviral drugs (Sato et al., 2009).
Antibacterial and Antimicrobial Studies
Various derivatives of this compound have been synthesized and evaluated for their antibacterial and antimicrobial activities. These studies contribute to the development of new antimicrobial agents, especially in the realm of fluoroquinolone-based compounds (Patel & Patel, 2010).
Microbiological Transformations
Research into microbiological transformations of nonsteroidal structures, including derivatives of this compound, sheds light on their potential biotransformation in various microbial environments. This could have implications in pharmaceutical development and environmental studies (Kieslich et al., 1973).
Cytotoxic Evaluation for Anticancer Activity
Certain derivatives have been synthesized and evaluated for their cytotoxicity against cancer cells, particularly breast cancer cell lines. This research is vital in the quest for new anticancer drugs (Gaber et al., 2021).
Mécanisme D'action
Target of Action
6-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, also known as moxifloxacin, is a synthetic, broad-spectrum antibiotic belonging to the fluoroquinolone class. The primary targets of this compound are bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
The compound interacts with its targets by inhibiting bacterial DNA gyrase . This inhibition prevents the relaxation of positively supercoiled DNA that is required for normal transcription and replication . As a result, the DNA processes are disrupted, leading to rapid bacterial death .
Biochemical Pathways
The affected pathway is the DNA replication pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, the compound prevents the unwinding of DNA, thereby halting DNA replication . This disruption of the DNA replication pathway leads to the death of the bacteria .
Result of Action
The result of the compound’s action is the death of the bacteria . By inhibiting key enzymes involved in DNA replication, the compound prevents the bacteria from replicating their DNA, leading to their death .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of divalent cations such as magnesium and calcium can interfere with the activity of fluoroquinolones . Additionally, the compound’s activity may be reduced in environments with a high bacterial load or in the presence of biofilms
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-methoxy-1-methyl-4-oxoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-13-6-9(12(15)16)11(14)8-5-7(17-2)3-4-10(8)13/h3-6H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDXTJFAMMWFPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2875705.png)
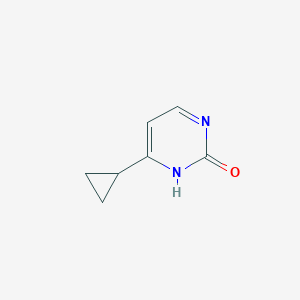
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,6-difluorobenzamide](/img/structure/B2875708.png)
![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2875709.png)
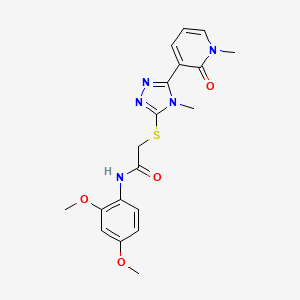
![(Z)-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2875711.png)
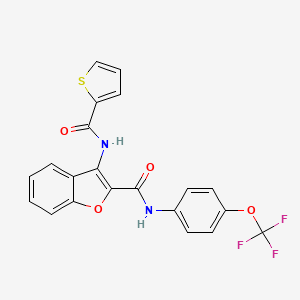
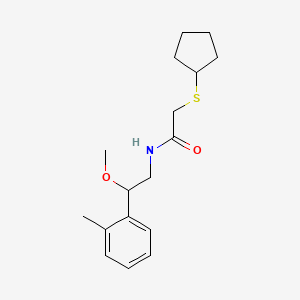
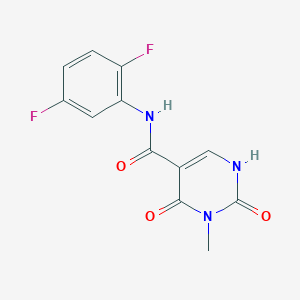
![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2875721.png)
![4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B2875722.png)

